1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea
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Description
This compound is a urea derivative with a benzoxazole ring and a dimethylamino group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . Benzoxazoles are heterocyclic compounds that are also frequently found in pharmaceuticals . The dimethylamino group could potentially make this compound a weak base .
Molecular Structure Analysis
The benzoxazole ring and the urea group are likely to be planar due to the presence of conjugated pi bonds. The dimethylamino group could potentially rotate around its bond, giving the molecule some flexibility .Chemical Reactions Analysis
The dimethylamino group could potentially undergo protonation under acidic conditions . The urea group could potentially react with nucleophiles .Physical And Chemical Properties Analysis
Again, without specific information, I can only make general predictions. This compound is likely to be solid at room temperature. Its solubility would depend on the specific structure and the presence of any charged groups .Safety And Hazards
Future Directions
The study of urea derivatives and benzoxazoles in medicinal chemistry is a very active field, and new compounds with these groups are constantly being synthesized and tested . This specific compound could potentially be studied for its biological activity and could be optimized for better potency or selectivity.
properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21(2)11-15-14-10-13(8-9-16(14)23-20-15)19-17(22)18-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAINORXAWBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea |
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